molecular formula C9H8BrNO B12867920 2-Bromo-7-ethylbenzo[d]oxazole

2-Bromo-7-ethylbenzo[d]oxazole

Cat. No.: B12867920
M. Wt: 226.07 g/mol
InChI Key: VTJAMEZEONCLFR-UHFFFAOYSA-N
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Description

2-Bromo-7-ethylbenzo[d]oxazole (CAS 1806319-17-4) is a brominated oxazole derivative with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol . The compound features a benzo[d]oxazole core substituted with a bromine atom at position 2 and an ethyl group at position 7. This structure makes it a versatile intermediate in pharmaceutical synthesis and materials science, particularly in coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom's reactivity .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-bromo-7-ethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3

InChI Key

VTJAMEZEONCLFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with an appropriate brominated precursor. One common method is the condensation of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-ethylbenzo[d]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The benzoxazole ring can be reduced to form benzoxazolines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 2-amino-7-ethylbenzo[d]oxazole or 2-thio-7-ethylbenzo[d]oxazole.

    Oxidation: Formation of 2-bromo-7-carboxybenzo[d]oxazole.

    Reduction: Formation of 2-bromo-7-ethylbenzoxazoline.

Mechanism of Action

The mechanism of action of 2-Bromo-7-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom can form halogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzoxazole ring can interact with hydrophobic pockets in receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares 2-Bromo-7-ethylbenzo[d]oxazole with structurally related bromo-substituted benzo[d]oxazole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/SAR Insights
This compound 1806319-17-4 C₉H₈BrNO 226.07 Br (2), C₂H₅ (7) Intermediate for anticancer agents; ethyl enhances lipophilicity
7-Bromo-2-methylbenzo[d]oxazole 1239489-82-7 C₈H₆BrNO 212.04 Br (7), CH₃ (2) Lower molecular weight; methyl improves metabolic stability
5-Bromo-2-ethylbenzo[d]oxazole 938458-80-1 C₉H₈BrNO 226.07 Br (5), C₂H₅ (2) Positional isomer; bromine at C5 alters electronic distribution
6-Bromo-2-methylbenzo[d]oxazole 151230-42-1 C₈H₆BrNO 212.04 Br (6), CH₃ (2) Bromine at C6 may reduce steric hindrance in binding pockets

Notes:

  • Substituent Position : Bromine placement (C2, C5, C6, or C7) significantly impacts electronic properties and steric interactions. For example, C2-bromine in This compound facilitates cross-coupling reactions, while C5/C6-bromine in other derivatives may alter binding affinity in biological targets .

Physicochemical Properties

  • Lipophilicity : Ethyl-substituted derivatives (e.g., This compound ) have higher logP values than methyl analogs, improving blood-brain barrier penetration .
  • Parent oxazole boils at 69–70°C , but brominated analogs likely exceed 150°C due to increased polarity .

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